molecular formula C27H24O8 B2958486 (Z)-benzyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620548-35-8

(Z)-benzyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2958486
CAS RN: 620548-35-8
M. Wt: 476.481
InChI Key: SVGAXVGOZVYXPX-QRVIBDJDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzofuran, which is a heterocyclic compound . It contains a benzyl group, a trimethoxybenzylidene group, and an acetate group . The presence of the trimethoxybenzylidene group suggests that it might have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran core, which is a type of aromatic heterocycle . It also contains a benzyl group, a trimethoxybenzylidene group, and an acetate group .

Scientific Research Applications

  • Antiproliferative Activities in Cancer Research :

    • A study by Jin et al. (2006) synthesized 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives through a cyclization reaction of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide. These compounds exhibited significant antiproliferative activities against cancer cells, indicating potential applications in cancer treatment (Jin et al., 2006).
  • Antibacterial and Cytotoxicity Studies :

    • Patil et al. (2010) investigated the antibacterial activity and cytotoxicity of p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes. These complexes showed high antibacterial activity and were evaluated for cytotoxicity in vitro, suggesting potential for medical applications (Patil et al., 2010).
  • Organometallic Chemistry and Catalysis :

    • Research by Shafir and Arnold (2003) described the activation of ferrocene-based olefin polymerization catalysts. Their work involved abstraction of a benzyl group from a Zr dibenzyl complex, contributing to the understanding of catalytic processes in organometallic chemistry (Shafir & Arnold, 2003).
  • Synthesis of Bio-Based Materials :

    • Wang et al. (2012) synthesized fully bio-based benzoxazine monomers and investigated their copolymerization. These findings are important for developing new bio-based materials with desirable properties (Wang et al., 2012).
  • Metal-Ion Sensing and Photophysical Properties :

    • Belfield et al. (2010) explored the properties of a new fluorene derivative for metal-ion sensing with high sensitivity to Zn2+ and efficient two-photon absorption. This study has implications for applications in fluorescence microscopy imaging and sensing of metal ions (Belfield et al., 2010).

Future Directions

Given the potential biological activities of similar compounds, this compound could be a subject of future research in medicinal chemistry . Further studies could focus on its synthesis, characterization, and exploration of its biological activities.

properties

IUPAC Name

benzyl 2-[[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O8/c1-30-21-12-9-18(26(31-2)27(21)32-3)13-23-25(29)20-11-10-19(14-22(20)35-23)33-16-24(28)34-15-17-7-5-4-6-8-17/h4-14H,15-16H2,1-3H3/b23-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGAXVGOZVYXPX-QRVIBDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.